

# Comprehensive Technical Guide to 3-Hydroxy-2-phenylpropanoic Acid (Tropic Acid)

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## Compound Focus: (R)-tropic acid

CAS No.: 17126-67-9

Cat. No.: S576976

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## Introduction and Chemical Identity

**3-Hydroxy-2-phenylpropanoic acid**, commonly known as tropic acid, is a **chiral phenylpropanoid** compound that serves as a key intermediate in pharmaceutical synthesis. This **hydroxy-substituted carboxylic acid** features a benzene ring connected to a three-carbon chain with both hydroxyl and carboxyl functional groups, creating a versatile molecular scaffold for chemical transformations. The compound exists in two enantiomeric forms due to the presence of a **chiral center** at the carbon bearing the hydroxyl group, with the (R)- and (S)-enantiomers displaying different biological activities and synthetic applications. Tropic acid's structural features, including the **hydrogen bond donor** and **acceptor sites**, contribute to its physicochemical behavior and make it particularly valuable in drug development and natural product synthesis.

The significance of tropic acid in pharmaceutical chemistry stems primarily from its role as the **acid moiety** in therapeutically important tropane alkaloids such as atropine and hyoscyamine. These compounds have been used for decades in clinical practice for their anticholinergic properties, treating conditions ranging from bradycardia to gastrointestinal spasms. Beyond its established applications, recent research has explored tropic acid's potential as a **building block** for novel pharmaceutical compounds and its incorporation into microbial production platforms through synthetic biology approaches, highlighting its continuing relevance in modern drug development pipelines.

## Structural Characteristics and Nomenclature

### Molecular Structure and Properties

**Tropic acid** possesses a molecular structure characterized by a **phenyl ring** directly attached to a propanoic acid chain with a **hydroxyl substituent** at the  $\beta$ -position. This arrangement creates a molecule with distinct polar and non-polar regions, influencing its solubility, reactivity, and intermolecular interactions. The compound's **stereocenter** at the C2 position gives rise to enantiomerism, with each enantiomer potentially exhibiting different biological activities and crystallization behaviors.

Table 1: Fundamental Structural and Physical Properties of Tropic Acid

Property	Specification	Reference
Systematic IUPAC Name	3-Hydroxy-2-phenylpropanoic acid	[1] [2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1] [3]
Average Molecular Mass	166.176 g/mol	[1]
Monoisotopic Mass	166.062994 g/mol	[4]
Melting Point	116°C (241°F; 389 K)	[1]
CAS Registry Number	552-63-6 (racemic)	[3] [2]
ChEBI ID	CHEBI:30765	[2]

### Alternative Nomenclature and Identifiers

Tropic acid is known by several **systematic and trivial names** in chemical literature and commercial catalogs. The most common alternative names include **2-phenylhydracrylic acid**,  **$\alpha$ -(hydroxymethyl)benzeneacetic acid**, and  **$\beta$ -hydroxyhydratropic acid**. These names reflect different historical naming conventions and structural interpretations of the molecule. The compound also possesses

multiple **registry numbers** and **database identifiers** that facilitate searching in chemical databases and regulatory documentation.

*Table 2: Nomenclature and Identifiers of Tropic Acid* | **Identifier Type** | **Value** | |-----|-----| | **IUPAC Name** | 3-Hydroxy-2-phenylpropanoic acid | | **Common Synonyms** | Tropic acid; DL-Tropic acid; 2-Phenylhydracrylic acid; 3-Hydroxy-2-phenylpropionic acid; Tropate | [2] [4] | | **CAS Numbers** | 552-63-6 (racemic); 529-64-6; 17126-67-9 (R-enantiomer) | [2] [4] [5] | | **Beilstein Number** | 2209199 | [4] | | **EC Number** | 209-020-6 | [1] [4] | | **MDL Numbers** | MFCD00004255 (racemic); MFCD00211261 (R-enantiomer) | [3] [2] [5] | | **UNII** | 9RM4U80765 | [4] |

The **enantiomer-specific information** is particularly important for pharmaceutical applications where chirality influences biological activity. The (R)-enantiomer has CAS number 17126-67-9 and MDL number MFCD00211261, while the racemic mixture used in most synthetic applications is registered under CAS 552-63-6. These identifiers provide crucial references for researchers sourcing materials or conducting literature searches focused on specific stereoisomers.

## Synthesis and Production Methodologies

### Chemical Synthesis Approaches

The **Ivanov reaction** represents the most significant synthetic route to tropic acid, employing a **condensation reaction** between phenylacetic acid and formaldehyde in the presence of a Grignard reagent. This method utilizes **isopropyl magnesium chloride** to form the dianion of phenylacetic acid, which subsequently reacts with formaldehyde to yield the magnesium salt of tropic acid. Acidification with **sulfuric acid** then liberates the pure tropic acid product. This synthetic pathway demonstrates excellent **atom economy** and is particularly valuable for industrial-scale production due to the commercial availability of starting materials and relatively mild reaction conditions [1].

Alternative synthetic routes to tropic acid include:

- **Acetophenone-derived synthesis:** Starting from acetophenone, this multi-step process involves  **$\alpha$ -functionalization** followed by careful reduction to install the hydroxy group while preserving the carboxylic acid functionality [1].

- **Microbial biosynthesis:** Recent advances in **metabolic engineering** have enabled the production of phenylpropanoids like tropic acid in engineered microbial hosts. This approach leverages the **shikimate pathway** in bacteria or yeast, redirecting metabolic flux toward L-phenylalanine followed by specific enzymatic transformations to yield tropic acid [6].
- **Enzymatic resolution:** Racemic tropic acid can be enzymatically resolved using **stereoselective enzymes** such as esterases or lipases to obtain enantiomerically pure forms, which are valuable for asymmetric synthesis of pharmaceutical compounds [7].

## Experimental Protocol: Ivanov Reaction for Tropic Acid Synthesis

### Materials and Equipment:

- Phenylacetic acid (1.0 equiv.)
- Formaldehyde (37% aqueous solution, 1.2 equiv.)
- Isopropyl magnesium chloride (2.2 equiv., 1.0 M in THF)
- Sulfuric acid (10% solution)
- Anhydrous diethyl ether
- Round-bottom flask (500 mL) with magnetic stirrer
- Reflux condenser
- Addition funnel
- Ice-water bath
- Separatory funnel
- Rotary evaporator

### Procedure:

- Place phenylacetic acid (13.6 g, 0.1 mol) in a dried 500 mL round-bottom flask containing 150 mL of anhydrous diethyl ether.
- Equip the flask with a reflux condenser and addition funnel under an inert atmosphere (nitrogen or argon).
- Slowly add isopropyl magnesium chloride (220 mL, 0.22 mol of 1.0 M solution in THF) through the addition funnel with continuous stirring at 0°C (ice-water bath).
- After complete addition, warm the reaction mixture to room temperature and stir for 30 minutes to ensure complete dianion formation.
- Cool the reaction mixture again to 0°C and slowly add formaldehyde solution (10.2 mL, 0.12 mol) dropwise with vigorous stirring.
- After formaldehyde addition, remove the ice bath and allow the reaction to warm to room temperature with continuous stirring for 4 hours.

- Quench the reaction by careful addition of 10% sulfuric acid (100 mL) with continuous stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with additional diethyl ether (2 × 50 mL) and combine all organic extracts.
- Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
- Remove solvents under reduced pressure using a rotary evaporator to obtain crude tropic acid.
- Purify by recrystallization from hot water or ethyl acetate/hexane to yield white crystalline solid (typical yield: 70-80%).

**Characterization:** The synthesized tropic acid should display a melting point of 116°C and can be further characterized by TLC (Rf 0.3 in ethyl acetate:hexane 1:1), FTIR (broad OH stretch at 2500-3500 cm<sup>-1</sup>, C=O at 1710 cm<sup>-1</sup>), and <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ: 3.65 (dd, 1H, CH<sub>2</sub>OH), 3.82 (dd, 1H, CH<sub>2</sub>OH), 4.25 (m, 1H, CH), 7.25-7.35 (m, 5H, ArH), 11.2 (br s, 1H, COOH) [1].

## Analytical Characterization and Safety Data

### Spectroscopic Properties and Analytical Data

**Tropic acid** exhibits characteristic spectroscopic features that facilitate its identification and quantification in complex mixtures. The **infrared spectrum** displays broad O-H stretching vibrations between 2500-3500 cm<sup>-1</sup>, a strong carbonyl (C=O) stretching band near 1710 cm<sup>-1</sup>, and C-O stretching around 1200-1300 cm<sup>-1</sup>. The aromatic C-H stretches appear as sharp features around 3000-3100 cm<sup>-1</sup>, while the aromatic C=C stretching vibrations are visible at 1450-1600 cm<sup>-1</sup>.

In **nuclear magnetic resonance** (NMR) spectroscopy, tropic acid's proton NMR (<sup>1</sup>H NMR) in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) displays the following characteristic signals:

- Aromatic protons: δ 7.20-7.35 (m, 5H, ArH)
- Methine proton (CH): δ 4.10-4.30 (m, 1H, CH)
- Methylene protons (CH<sub>2</sub>OH): δ 3.50-3.80 (m, 2H, CH<sub>2</sub>OH)
- Hydroxyl protons: δ 5.10 (t, 1H, CH<sub>2</sub>OH) and δ 12.50 (br s, 1H, COOH)

The carbon-13 NMR (<sup>13</sup>C NMR) spectrum reveals signals at:

- Carbonyl carbon: δ 175.5 (COOH)
- Aromatic carbons: δ 127.5-139.0 (multiple signals)

- Methine carbon:  $\delta$  55.0 (CH)
- Methylene carbon:  $\delta$  62.5 (CH<sub>2</sub>OH)

**Mass spectrometric analysis** of tropic acid shows a molecular ion peak at  $m/z$  166 (M<sup>+</sup>), with major fragment ions at  $m/z$  148 (M<sup>+</sup> - H<sub>2</sub>O), 121 (M<sup>+</sup> - COOH), and 103 (M<sup>+</sup> - H<sub>2</sub>O - COOH).

## Safety and Regulatory Information

**Tropic acid** is classified as a warning substance under the Globally Harmonized System (GHS) of classification and labeling of chemicals. The compound requires careful handling in laboratory and industrial settings to prevent adverse health effects.

*Table 3: Safety and Handling Information for Tropic Acid* | **Parameter** | **Specification** | |-----|-----  
-----| | **GHS Signal Word** | Warning | [3] [5] | | **Hazard Statements** | H302-H312-H332 (Harmful if  
swallowed, in contact with skin, or if inhaled) | [5] | | **Precautionary Statements** | P261-P264-P270-P271-  
P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 | [5] | | **Storage Conditions** | Sealed in dry,  
room temperature (racemic); Sealed in dry, 2-8°C (R-enantiomer) | [3] [5] |

Laboratory safety protocols for handling tropic acid should include:

- Use of **appropriate personal protective equipment** including gloves, safety glasses, and lab coats
- Procedures to minimize **dust formation** and inhalation exposure
- Implementation of **adequate ventilation** systems when working with the compound
- Proper **waste disposal** methods in accordance with local regulations

## Pharmaceutical and Industrial Applications

### Role in Tropane Alkaloid Synthesis

**Tropic acid** serves as the essential **acid component** in the semisynthetic production of clinically significant tropane alkaloids, particularly **atropine** and **hyoscyamine**. These compounds represent some of the oldest and most clinically valuable anticholinergic agents in medical practice. The synthesis typically involves **esterification** of tropic acid with tropine or related amino alcohols, followed by purification to obtain the final active pharmaceutical ingredient. The **chiral nature** of tropic acid influences the pharmacological

activity of the resulting alkaloids, with different enantiomers exhibiting varying receptor binding affinities [1].

The strategic importance of tropic acid in pharmaceutical manufacturing is evidenced by:

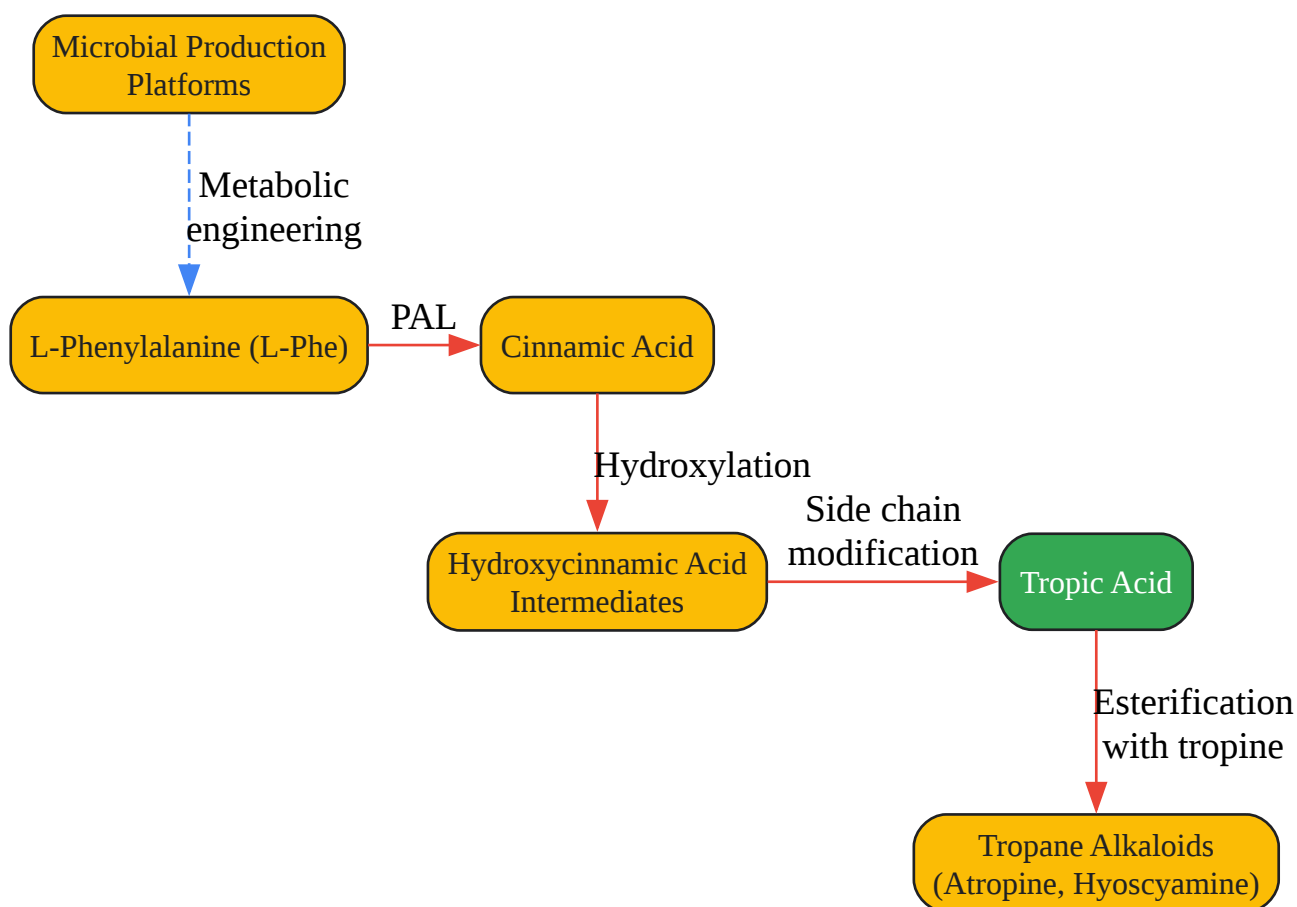
- Its role as a **key intermediate** in producing drugs with antimuscarinic activity
- The ability to incorporate **structural analogs** of tropic acid to create novel derivatives with modified pharmacological profiles
- The use of **enantiopure tropic acid** to produce single-enantiomer pharmaceuticals with improved therapeutic indices
- Its function as a **building block** for more complex molecular architectures in drug discovery

## Emerging Applications and Future Directions

Recent research has revealed potential **new therapeutic applications** for tropic acid and its derivatives beyond their traditional role in tropane alkaloid synthesis. As a member of the **phenylpropanoid** family, tropic acid shares structural features with compounds that exhibit diverse biological activities, including **antioxidant**, **anti-inflammatory**, and **antimicrobial** properties. Structure-activity relationship studies suggest that modifications to the hydroxyl group or the aromatic ring of tropic acid can enhance these biological activities while potentially reducing unwanted side effects [6].

The **microbial production** of tropic acid using engineered microorganisms represents a promising direction for sustainable pharmaceutical manufacturing. Advances in **synthetic biology** and **metabolic engineering** have enabled the development of microbial cell factories that can produce phenylpropanoids like tropic acid from renewable carbon sources. These approaches offer potential advantages over traditional chemical synthesis or plant extraction, including:

- Reduced environmental impact through **green manufacturing** processes
- Improved **sustainability** by utilizing renewable feedstocks
- Enhanced **production efficiency** through optimized metabolic pathways
- Ability to produce **stereospecific intermediates** without requiring resolution steps



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*Biosynthetic pathway of tropic acid showing its relationship to phenylpropanoid metabolism and tropane alkaloid synthesis*

## Conclusion

**3-Hydroxy-2-phenylpropanoic acid** (tropic acid) represents a structurally simple yet functionally important molecule with established applications in pharmaceutical synthesis and emerging potential in various therapeutic areas. Its **versatile chemical properties**, including chirality, hydrogen bonding capacity, and balanced hydrophilicity-lipophilicity, make it a valuable intermediate in synthetic chemistry. The well-established **Ivanov reaction** provides efficient access to the racemic compound, while advances in **biocatalysis** and **metabolic engineering** offer increasingly viable routes to enantiopure forms and sustainable production methods.

For researchers and drug development professionals, tropic acid continues to offer opportunities in:

- Design of **novel pharmaceutical compounds** leveraging its privileged structure
- Development of **asymmetric synthetic routes** to enantiomerically pure pharmaceuticals
- Implementation of **green chemistry approaches** for sustainable production
- Exploration of **new biological activities** beyond traditional anticholinergic applications

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## References

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